O-Methyl Atorvastatin Calcium Salt
Overview
Description
O-Methyl Atorvastatin Calcium Salt is a derivative of Atorvastatin . It is also known as Atorvastatin Calcium Trihydrate Impurity G . The molecular formula is 2 C34 H36 F N2 O5 . Ca and the molecular weight is 1183.39 .
Synthesis Analysis
The synthesis of Atorvastatin Calcium Salt has been improved to yield >99.5% product purity . Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step . Another method involves the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step .Molecular Structure Analysis
The molecular structure of O-Methyl Atorvastatin Calcium Salt is complex, with a molecular formula of 2 C34 H36 F N2 O5 . Ca . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
Atorvastatin and its derivatives have been analyzed using various liquid chromatographic methods . These methods have been used to quantify atorvastatin in biological fluids, with 34% of the methods using a UV spectrophotometer as a detector, and 55% using MS/MS as a detector .Physical And Chemical Properties Analysis
The physical and chemical properties of O-Methyl Atorvastatin Calcium Salt include a molecular weight of 1183.39 and a melting point of >155°C . It is also hygroscopic .Scientific Research Applications
1. Nanoparticle Preparation for Enhanced Oral Bioavailability
- Application Summary: Atorvastatin Calcium is used in the preparation of nanoparticles to enhance oral bioavailability . This is particularly useful for drugs that are poorly soluble, as it allows them to reach the intended site of action more effectively .
- Methods of Application: The nanoparticles are prepared using the solvent evaporation method . This involves the use of various surface-active excipients as nanoparticle stabilizers .
- Results: The particle size of the determined 36 nanoparticle samples was up to 574 nm, whereas 32 samples contained nanoparticles of less than 200 nm . This suggests that the solvent evaporation methods can be an effective and affordable technique for the preparation of nanoparticles .
2. Inclusion Complexation for Increased Solubility and Bioavailability
- Application Summary: Atorvastatin Calcium is used in inclusion complexation with polysaccharide arabinogalactan and saponin disodium glycyrrhizate to increase its solubility and bioavailability .
- Methods of Application: The interactions of Atorvastatin Calcium with arabinogalactan or disodium glycyrrhizate were investigated using DSC, XRD, SEM, and NMR techniques .
- Results: The rapid storage assay showed that the chemical stability of Atorvastatin Calcium/arabinogalactan and Atorvastatin Calcium/disodium glycyrrhizate complexes had been enhanced compared with pure Atorvastatin Calcium . In vitro drug release showed a significant increase in Atorvastatin Calcium’s dissolution rate after formation of a complex with disodium glycyrrhizate or arabinogalactan .
3. Conventional and Novel Formulation Approaches
- Application Summary: Atorvastatin Calcium is used in various formulation approaches to improve its therapeutic efficacy . These approaches aim to overcome the limitations of conventional dosage forms of statins .
- Methods of Application: One approach involves formulating a solution of atorvastatin calcium, N-methyl pyrrolidone, and PEG 400 that can be directly filled in a hard gelatin capsule . Alternatively, it can be formulated as a solid dispersion and then filled in a hard gelatin capsule or a buccal tablet .
- Results: These novel technologies have the potential to cause improvements in bioavailability and consequently therapeutic efficacy .
4. Chiral Molecules and Cardiac Drugs
- Application Summary: O-Methyl Atorvastatin Calcium Salt is categorized under chiral molecules and cardiac drugs . Chiral molecules are those that cannot be superimposed on their mirror images, and they play a crucial role in drug design and synthesis . As a cardiac drug, it may have applications in treating cardiovascular diseases .
- Methods of Application: The specific methods of application are not provided in the available resources .
- Results: The specific results or outcomes are not provided in the available resources .
Safety And Hazards
Future Directions
Atorvastatin, the parent compound of O-Methyl Atorvastatin Calcium Salt, is widely used in the treatment of hypercholesterolemia . Future research may focus on understanding the mechanism of action of statins, the origin of off-target effects, and potentially distinguishing between statin-resistant and non-resistant patients .
properties
IUPAC Name |
calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYEDNFTDTVCI-KYDAQBLCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H72CaF2N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858014 | |
Record name | Calcium bis{(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1183.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methyl Atorvastatin Calcium Salt | |
CAS RN |
887196-29-4 | |
Record name | Calcium bis{(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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